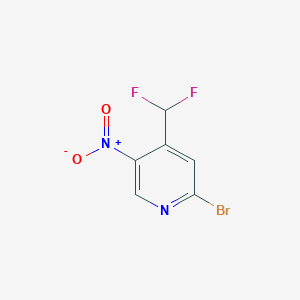
2-Bromo-4-(difluoromethyl)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(difluoromethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-5-nitropyridine typically involves the bromination of 4-(difluoromethyl)-5-nitropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(difluoromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-4-(difluoromethyl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and organic electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromine, difluoromethyl, and nitro groups can enhance its binding affinity and specificity for these targets. The molecular pathways involved can vary but often include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-chloropyridine
- 2-Bromo-4-fluoropyridine
Uniqueness
2-Bromo-4-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in various chemical transformations, providing versatility in synthetic applications.
Propiedades
Fórmula molecular |
C6H3BrF2N2O2 |
|---|---|
Peso molecular |
253.00 g/mol |
Nombre IUPAC |
2-bromo-4-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-1-3(6(8)9)4(2-10-5)11(12)13/h1-2,6H |
Clave InChI |
ROSNUEDESUDUBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




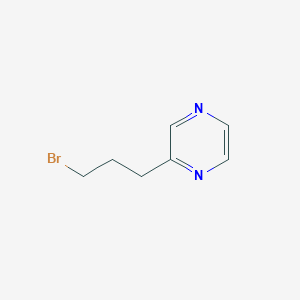
methanone](/img/structure/B13502763.png)
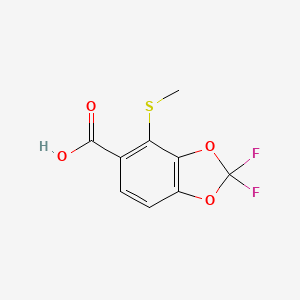
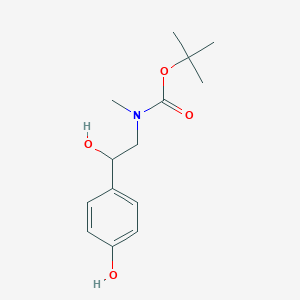
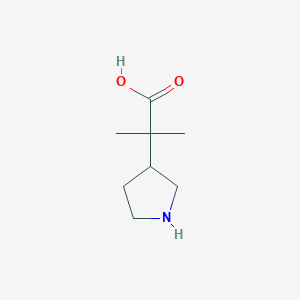

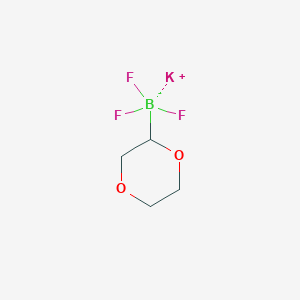
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)
![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
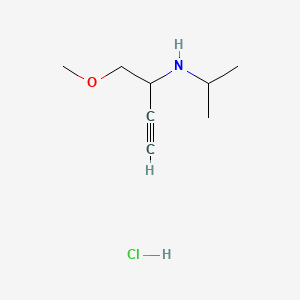
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

